

A Comparative Assessment of International Standards for Benzoic Acid in Food

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Compound of Interest

Compound Name: *Benzoic Acid*

Cat. No.: *B1666594*

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A Guide for Researchers and Food Safety Professionals

Benzoic acid and its salts are widely utilized as preservatives in a variety of food and beverage products due to their efficacy against the growth of yeasts, molds, and some bacteria. The regulation of **benzoic acid** as a food additive is overseen by international and national bodies to ensure consumer safety. This guide provides a comparative assessment of the standards set by major international regulatory authorities, including the Codex Alimentarius Commission, the United States Food and Drug Administration (US FDA), the European Food Safety Authority (EFSA), and Japan's Ministry of Health, Labour and Welfare (MHLW).

Acceptable Daily Intake (ADI)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is a key international body that evaluates the safety of food additives and establishes an Acceptable Daily Intake (ADI). The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.

In 2021, JECFA re-evaluated **benzoic acid** and its salts and established a group ADI of 0-20 mg/kg of body weight per day, expressed as **benzoic acid** equivalents.^{[1][2]} This updated ADI applies to **benzoic acid**, its calcium, potassium, and sodium salts, as well as benzaldehyde, benzyl acetate, benzyl alcohol, and benzyl benzoate.^{[2][3]} This was an increase from the previous group ADI of 0-5 mg/kg of body weight.^{[1][4]}

Comparative Table of Maximum Permitted Levels (MPLs)

The following table summarizes the maximum permitted levels (MPLs) of **benzoic acid** and its salts in various food categories as stipulated by different regulatory bodies. It is important to note that regulations are subject to change, and for specific applications, the original regulatory documents should be consulted. All MPLs are expressed as **benzoic acid**.

Food Category	Codex Alimentarius (GSFA)	European Union (EU)	United States (US)	Japan
Non-alcoholic flavored drinks	1000 mg/kg	150 mg/L[5]	GMP (0.1%)[6][7][8]	600 mg/kg[9]
Jams, jellies, and marmalades	1000 mg/kg	1000 mg/kg (only for low-sugar products)[10]	GMP (0.1%)[6][7][8]	Not explicitly listed
Fruit and vegetable preparations	1000 mg/kg	1000 - 2000 mg/kg (depending on the product)[10]	GMP (0.1%)[6][7][8]	Not explicitly listed
Sauces	1000 mg/kg	1500 mg/kg	GMP (0.1%)[6][7][8]	Not explicitly listed
Pickled vegetables	1000 mg/kg	2000 mg/kg	GMP (0.1%)[6][7][8]	Not explicitly listed
Processed fish and fishery products	1000 - 2000 mg/kg	2000 mg/kg	GMP (0.1%)[6][7][8]	Not explicitly listed
Bakery wares	1000 mg/kg[11]	2000 mg/kg	GMP (0.1%)[6][7][8]	Not explicitly listed
Candied fruit	1000 mg/kg[11]	1000 mg/kg	GMP (0.1%)[6][7][8]	Not explicitly listed
Chewing gum	1500 mg/kg[11]	Not explicitly listed	GMP (0.1%)[6][7][8]	Not explicitly listed
Margarine	Not explicitly listed	1000 mg/kg	GMP (0.1%)[6][7][8]	1000 mg/kg[9]
Soy sauce	Not explicitly listed	Not explicitly listed	GMP (0.1%)[6][7][8]	600 mg/kg[9]

Caviar	Not explicitly listed	Not explicitly listed	GMP (0.1%)[6][7][8]	2500 mg/kg[9]
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*GMP (Good Manufacturing Practice): In the US, for many applications, **benzoic acid** is considered "Generally Recognized as Safe" (GRAS), and its use is limited to the amount necessary to achieve the desired technical effect, with a general maximum level of 0.1% (1000 mg/kg) in food.[6][7][8]

Experimental Protocols

The safety and subsequent regulation of **benzoic acid** are based on extensive toxicological studies. A pivotal study in the re-evaluation by both JECFA and EFSA was a four-generation reproductive toxicity study in rats.

Key Experiment: Four-Generation Reproductive Toxicity Study in Rats

- Objective: To assess the potential reproductive and developmental effects of **benzoic acid** over multiple generations of rats.
- Methodology:
 - Test Substance: **Benzoic acid** was administered to rats in their diet at various concentrations.
 - Animal Model: Sprague-Dawley rats were used.
 - Study Design: The study spanned four generations (F0, F1, F2, and F3). For each generation, male and female rats were exposed to the test substance for a pre-mating period and throughout mating, gestation, and lactation.
 - Dosage: Multiple dose groups were used, including a control group receiving a diet without **benzoic acid**. The highest dose tested was 500 mg of **benzoic acid** per kg of body weight per day.[12]

- Endpoints Evaluated: A comprehensive set of parameters was assessed in each generation, including:
 - Parental systemic toxicity (e.g., clinical signs, body weight, food consumption, organ weights, and histopathology).
 - Reproductive performance (e.g., mating, fertility, gestation length, and parturition).
 - Offspring viability, growth, and development (e.g., litter size, pup survival, and pup body weight).
- Results: The study did not show any adverse effects on reproduction or development at the highest dose tested.
- Conclusion: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 500 mg/kg of body weight per day, which was the highest dose tested.[\[12\]](#) This NOAEL was a key factor in establishing the current ADI.

Analytical Methods for Determination of Benzoic Acid in Food

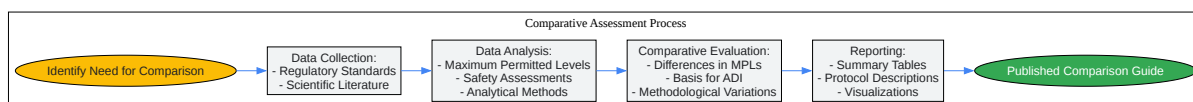
Accurate quantification of **benzoic acid** in food products is crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) is a widely used and official method for this purpose.

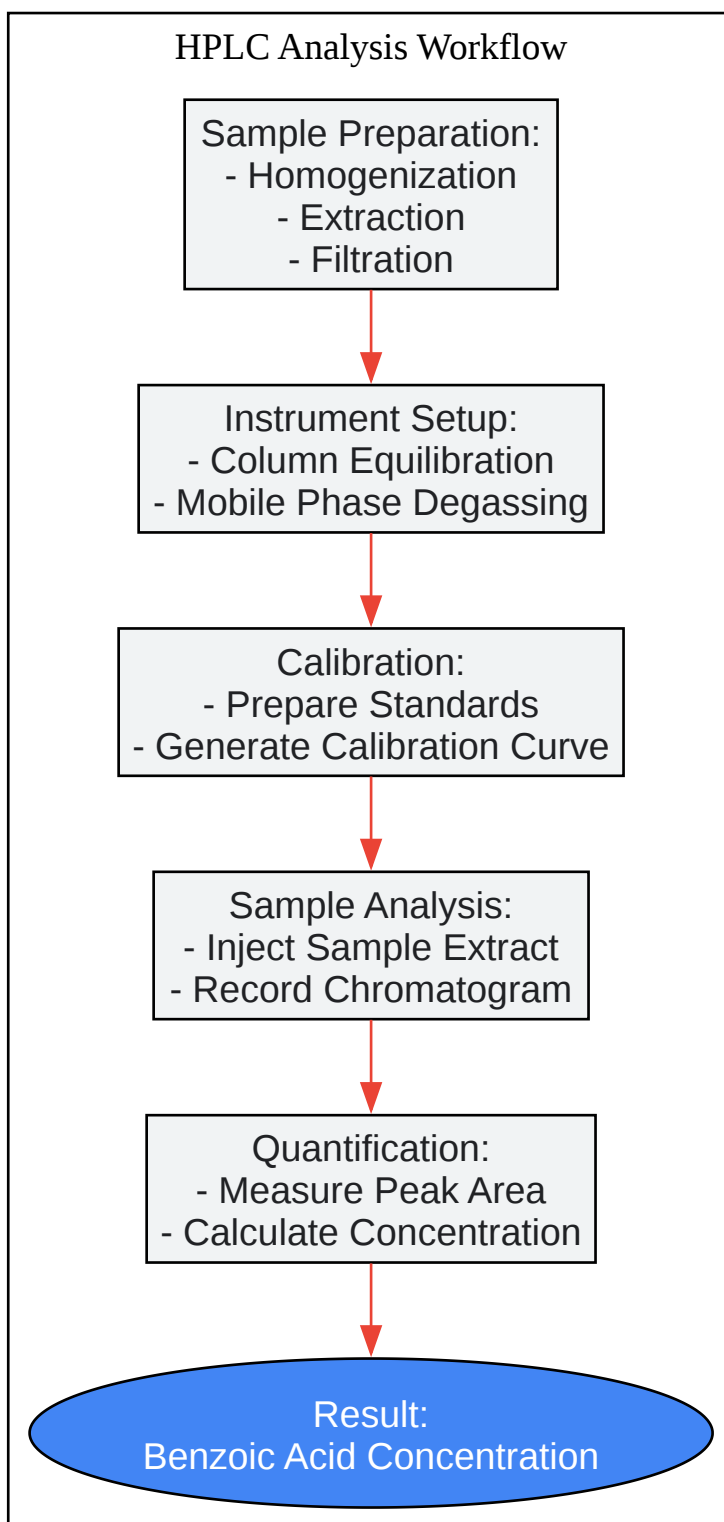
High-Performance Liquid Chromatography (HPLC) Method

- Principle: **Benzoic acid** is extracted from the food sample and then separated from other components using a reversed-phase HPLC column. The separated **benzoic acid** is detected by an ultraviolet (UV) detector, and its concentration is determined by comparing its peak area to that of a known standard.[\[13\]](#)[\[14\]](#)
- Methodology:
 - Sample Preparation:

- Homogenize the food sample.
- Extract **benzoic acid** from the sample using a suitable solvent, such as methanol or a methanol-water mixture.[\[15\]](#)
- The extraction may be facilitated by acidification of the sample to convert benzoate salts to the more soluble **benzoic acid** form.
- Centrifuge or filter the extract to remove solid particles.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is commonly used.[\[14\]](#)
 - Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The pH of the mobile phase is usually acidic to ensure that **benzoic acid** is in its undissociated form.[\[14\]](#)
 - Flow Rate: A constant flow rate is maintained.
 - Detector: A UV detector is set to a wavelength where **benzoic acid** exhibits strong absorbance, typically around 230 nm or 272 nm.[\[13\]](#)
- Quantification:
 - Prepare a series of standard solutions of **benzoic acid** of known concentrations.
 - Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
 - Inject the prepared sample extract into the HPLC system.
 - Determine the concentration of **benzoic acid** in the sample by comparing its peak area to the calibration curve.

Diagrams





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